molecular formula C19H25NO2S2 B4965730 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4965730
M. Wt: 363.5 g/mol
InChI Key: YWIODPMSHZWILH-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DMTBTH, is a synthetic compound that belongs to the class of thiazole derivatives. DMTBTH has been studied extensively due to its potential applications in various fields of scientific research, including pharmacology, biochemistry, and molecular biology.

Mechanism of Action

4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammation and cancer. 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one also inhibits the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to scavenge free radicals and protect cells from oxidative stress. It also inhibits the production of inflammatory cytokines and reduces the infiltration of immune cells into inflamed tissues. 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to have a low toxicity profile and does not cause significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a stable compound that can be easily synthesized and purified. It can be used in various in vitro and in vivo assays to study its biological activities. However, its low solubility in water and some organic solvents can limit its use in certain experiments. In addition, the mechanism of action of 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

Future research on 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one should focus on its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The development of novel derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Further studies are also needed to investigate the safety and efficacy of 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in clinical trials and to identify its molecular targets and mechanisms of action.

Synthesis Methods

4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with methylthioacetate in the presence of a base, followed by cyclization with Lawesson's reagent. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.

Scientific Research Applications

4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one also has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4Z)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S2/c1-18(2,3)12-8-11(9-13(15(12)21)19(4,5)6)10-14-16(22)24-17(20-14)23-7/h8-10,21H,1-7H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIODPMSHZWILH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

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